molecular formula C22H40N2O4 B15220214 2-Azaspiro[5.5]undecane hemioxalate

2-Azaspiro[5.5]undecane hemioxalate

Cat. No.: B15220214
M. Wt: 396.6 g/mol
InChI Key: ZEKOIXYKGBKQJS-UHFFFAOYSA-N
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Description

2-Azaspiro[5.5]undecane hemioxalate is a spirocyclic compound characterized by a unique structural framework that includes a nitrogen atom within a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[5.5]undecane hemioxalate typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spiro ring in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes that optimize yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[5.5]undecane hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .

Scientific Research Applications

2-Azaspiro[5.5]undecane hemioxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

Properties

Molecular Formula

C22H40N2O4

Molecular Weight

396.6 g/mol

IUPAC Name

2-azaspiro[5.5]undecane;oxalic acid

InChI

InChI=1S/2C10H19N.C2H2O4/c2*1-2-5-10(6-3-1)7-4-8-11-9-10;3-1(4)2(5)6/h2*11H,1-9H2;(H,3,4)(H,5,6)

InChI Key

ZEKOIXYKGBKQJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCNC2.C1CCC2(CC1)CCCNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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